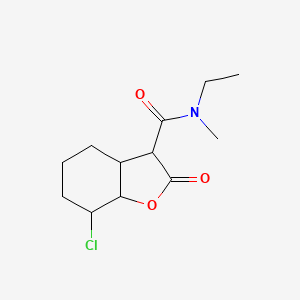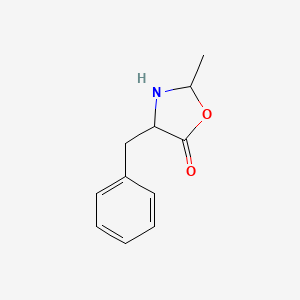![molecular formula C12H19N3O3 B12901459 N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-81-1](/img/structure/B12901459.png)
N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique oxazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an acetamido derivative with an isobutyloxazole precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of simpler amine derivatives.
Applications De Recherche Scientifique
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Known for its analgesic properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Known for its antimicrobial properties.
Uniqueness
N-((5-Acetamido-4-isobutyloxazol-2-yl)methyl)acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
87783-81-1 |
|---|---|
Formule moléculaire |
C12H19N3O3 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
N-[[5-acetamido-4-(2-methylpropyl)-1,3-oxazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)5-10-12(14-9(4)17)18-11(15-10)6-13-8(3)16/h7H,5-6H2,1-4H3,(H,13,16)(H,14,17) |
Clé InChI |
CWJJPSBBUZOLKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(OC(=N1)CNC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


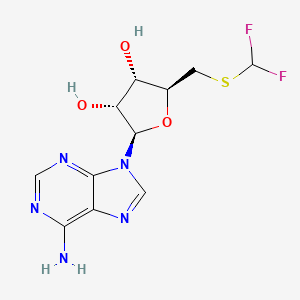
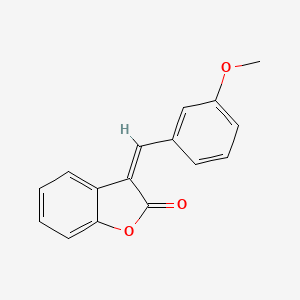
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)

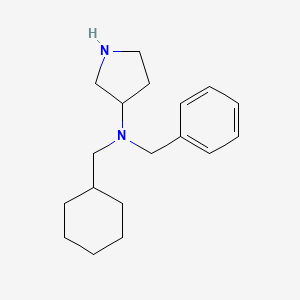
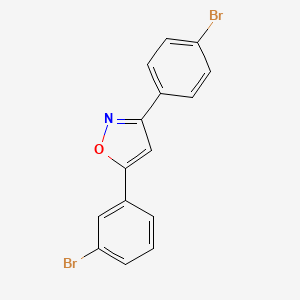
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
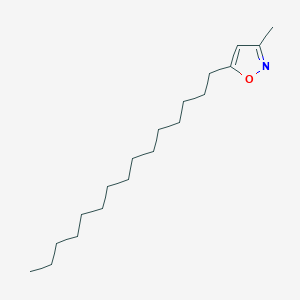
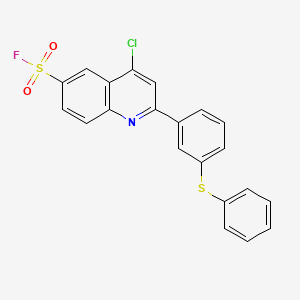
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)

